N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
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Overview
Description
"N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" is a chemical compound that belongs to a broad class of organic compounds, often involved in pharmaceutical and chemical research for its diverse chemical and biological properties. Similar compounds have been studied for their roles as intermediates in the synthesis of dyes, drugs, and other functional materials.
Synthesis Analysis
The synthesis of compounds closely related to "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" often involves catalytic hydrogenation and reductive carbonylation processes. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino derivative has been achieved using novel Pd/C catalysts with high activity and selectivity (Zhang Qun-feng, 2008). Moreover, reductive carbonylation has been used to convert nitrobenzene derivatives to acetamide compounds, demonstrating the versatility of palladium(II)-complex catalysis in achieving high selectivity for desired products (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide," is characterized by their amide functional groups, aromatic rings, and substituents like methoxy and nitro groups. These structural features significantly influence the compound's physical and chemical properties. For instance, solvatochromism studies reveal how substituents affect the molecule's interaction with solvents and its overall stability (I. G. Krivoruchka et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" and its analogs often involves reactions at the amide group and the aromatic ring. These compounds can participate in nucleophilic substitution, electrophilic substitution, and hydrogenation reactions, depending on the substituents' nature and position on the aromatic ring. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration, demonstrating the reactivity of the aromatic nitro and amide groups (Zhang Da-yang, 2004).
Scientific Research Applications
Solvatochromism and Molecular Interaction Studies : Krivoruchka et al. (2004) explored the solvatochromism of heteroaromatic compounds, including the effect of bifurcate hydrogen bonding on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution. This study contributes to understanding the molecular interactions and solvation dynamics of such compounds (Krivoruchka et al., 2004).
Environmental Chemistry and Water Treatment : Pignatello and Sun (1995) investigated the complete oxidation of metolachlor, a compound structurally related to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, in water using the photoassisted Fenton reaction. This research is significant for environmental chemistry, particularly in the context of water treatment and pollution control (Pignatello & Sun, 1995).
Catalysis and Green Synthesis : Zhang (2008) discussed the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This study is relevant for the development of sustainable and environmentally-friendly chemical synthesis methods (Zhang, 2008).
Lanthanide-Ion Luminescence in Chemistry : Andrews et al. (2009) explored the sensitized lanthanide-ion luminescence with aryl-substituted N-(2-Nitrophenyl)acetamide-derived chromophores. This research has implications for the development of new luminescent materials and their applications in various fields, such as sensors and imaging (Andrews et al., 2009).
Pharmaceutical Research and Development : Werbel et al. (1986) synthesized a series of compounds structurally related to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, which exhibited antimalarial activity. This study is essential for the development of new pharmaceutical compounds (Werbel et al., 1986).
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(16-3)5-9(12(14)15)10(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQUJCGUCWUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250321 |
Source
|
Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | |
CAS RN |
500562-84-5 |
Source
|
Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500562-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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